molecular formula C9H8BrClO B6601228 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran CAS No. 1864453-93-9

6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6601228
CAS No.: 1864453-93-9
M. Wt: 247.51 g/mol
InChI Key: NIIFTAUDUJRGLN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, on the benzopyran ring. It is a crystalline solid that is soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons .

Preparation Methods

The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be achieved through a multi-step process:

Chemical Reactions Analysis

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can act as a catalyst by generating reactive intermediates, such as bromine ions, which facilitate various chemical reactions. These intermediates can interact with substrates, leading to the formation of desired products .

Comparison with Similar Compounds

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in catalysis and material science.

Properties

IUPAC Name

6-bromo-4-chloro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFTAUDUJRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1Cl)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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